molecular formula C8H13N3O B13083538 1-(Oxan-3-yl)-1H-imidazol-2-amine

1-(Oxan-3-yl)-1H-imidazol-2-amine

Katalognummer: B13083538
Molekulargewicht: 167.21 g/mol
InChI-Schlüssel: BMCZAZFWSBLCCC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Oxan-3-yl)-1H-imidazol-2-amine is an organic compound that features a unique structure combining an oxane ring and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Oxan-3-yl)-1H-imidazol-2-amine typically involves the reaction of oxane derivatives with imidazole precursors under controlled conditions. One common method involves the use of oxan-3-one as a starting material, which is then reacted with imidazole in the presence of a suitable catalyst and solvent .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Oxan-3-yl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where nucleophiles replace hydrogen atoms.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in anhydrous conditions.

    Substitution: Nucleophiles like halides or amines; reactions may require catalysts or specific pH conditions.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

1-(Oxan-3-yl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 1-(Oxan-3-yl)-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This compound may also interfere with cellular processes by binding to nucleic acids or proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

  • 1-(Oxan-3-yl)-2-(1-methylethyl)-1H-imidazol-4-amine
  • 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines

Comparison: 1-(Oxan-3-yl)-1H-imidazol-2-amine stands out due to its unique combination of an oxane ring and an imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C8H13N3O

Molekulargewicht

167.21 g/mol

IUPAC-Name

1-(oxan-3-yl)imidazol-2-amine

InChI

InChI=1S/C8H13N3O/c9-8-10-3-4-11(8)7-2-1-5-12-6-7/h3-4,7H,1-2,5-6H2,(H2,9,10)

InChI-Schlüssel

BMCZAZFWSBLCCC-UHFFFAOYSA-N

Kanonische SMILES

C1CC(COC1)N2C=CN=C2N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.